molecular formula C13H11FO B8383392 (4-Fluorobiphenyl-2-yl)methanol

(4-Fluorobiphenyl-2-yl)methanol

Cat. No.: B8383392
M. Wt: 202.22 g/mol
InChI Key: NDYNZKYCOHSTRF-UHFFFAOYSA-N
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Description

(4-Fluorobiphenyl-2-yl)methanol (CAS: 905718-15-2) is a fluorinated aromatic alcohol with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.224 g/mol. Its structure consists of a biphenyl backbone substituted with a fluorine atom at the para position of one phenyl ring and a hydroxymethyl group (–CH₂OH) at the ortho position of the adjacent ring .

Properties

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

(5-fluoro-2-phenylphenyl)methanol

InChI

InChI=1S/C13H11FO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

NDYNZKYCOHSTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Molecular Formula Key Substituents/Features Molecular Weight (g/mol)
This compound 905718-15-2 C₁₃H₁₁FO Biphenyl, para-F, ortho-CH₂OH 202.224
(4-Fluoro-2-isobutoxyphenyl)methanol 850565-40-1 C₁₁H₁₅FO₂ Isobutoxy group, para-F, ortho-CH₂OH 198.23
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol 1443324-44-4 C₁₂H₁₁ClF₂O₂ Furan ring (Cl, F, methyl substituents), phenyl-CH₂OH 264.67
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol N/A C₁₉H₂₁N₂O₂ Oxadiazole ring, tert-butyl group, para-CH₂OH 309.38

Key Observations :

  • Electronic Effects: The fluorine atom in this compound enhances electron withdrawal, likely lowering the pKa of the –CH₂OH group compared to non-fluorinated analogs (e.g., biphenyl-2-ylmethanol). In contrast, the isobutoxy group in (4-Fluoro-2-isobutoxyphenyl)methanol introduces steric bulk and weak electron-donating effects, which may reduce reactivity .
  • Heterocyclic Influence: The furan and oxadiazole rings in other analogs (e.g., CAS 1443324-44-4 and the oxadiazole derivative) introduce distinct electronic properties.

Physicochemical Properties

  • Lipophilicity: The biphenyl core in this compound increases lipophilicity (predicted logP ~2.5–3.0) compared to simpler aromatic alcohols like tyrosol (logP ~0.5) or mandelic acid (logP ~1.4) . This property may enhance membrane permeability in biological systems.
  • Solubility: The hydroxymethyl group improves water solubility relative to non-polar analogs. However, the bulky biphenyl system likely reduces solubility compared to smaller molecules like (4-Hydroxyphenyl)ethanol (tyrosol) .
  • Fluorescence: Fluorinated biphenyl systems are known for fluorescence due to extended π-conjugation. This compound may exhibit stronger fluorescence intensity (~300–400 nm emission) compared to non-fluorinated or single-ring analogs, as seen in studies of similar fluorophores .

Stability and Reactivity

  • Chemical Stability: Methanol-preserved samples of aromatic alcohols (e.g., in ) show reduced volatility losses, suggesting this compound could be stabilized similarly during storage .

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